4-[(Quinoxalin-2-yl)oxy]butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143340-93-6 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-quinoxalin-2-yloxybutan-1-amine |
InChI |
InChI=1S/C12H15N3O/c13-7-3-4-8-16-12-9-14-10-5-1-2-6-11(10)15-12/h1-2,5-6,9H,3-4,7-8,13H2 |
InChI Key |
PHAXAHRPRZTVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Quinoxalin 2 Yl Oxy Butan 1 Amine and Analogous Structures
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-[(quinoxalin-2-yl)oxy]butan-1-amine guides the strategic disassembly of the molecule to identify plausible starting materials and synthetic routes. The primary disconnection point is the ether linkage, a common and reliable bond formation in organic synthesis. This leads to two key synthons: a quinoxalin-2-yl cation equivalent and a 4-aminobutanolate anion equivalent.
A second disconnection of the quinoxaline (B1680401) ring itself reveals its classical precursors: an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This two-pronged retrosynthetic approach provides a clear roadmap for the synthesis of the target molecule, as illustrated below.
Figure 1: Retrosynthetic Analysis of this compound
This diagram illustrates the key disconnections in the retrosynthetic analysis of the target compound, leading back to commercially available or readily synthesizable precursors.
Classical Approaches to Quinoxaline Core Synthesis
The formation of the quinoxaline core is a cornerstone of this synthetic endeavor. Historically, the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds has been the most prevalent and effective method.
Condensation Reactions of ortho-Phenylenediamines with 1,2-Dicarbonyl Precursors
The most direct route to the quinoxaline scaffold is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative. nih.govencyclopedia.pub This reaction proceeds through a diimine intermediate, which subsequently undergoes cyclization and aromatization to afford the quinoxaline ring system. The reaction is often carried out in a protic solvent, and various catalysts can be employed to improve yields and reaction times. encyclopedia.pub
A variety of catalysts have been explored to facilitate this transformation under milder conditions, moving away from harsh acidic environments and high temperatures.
| Catalyst/Reagent | Substrates | Solvent | Temperature | Yield (%) | Reference |
| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | o-Phenylenediamine (B120857), Benzil | Acetonitrile or Protic Solvents | Room Temp | High | nih.gov |
| Iodine | o-Phenylenediamine, α-Hydroxyketones | DMSO | Room Temp | 80-90 | encyclopedia.pub |
| Zinc triflate | o-Phenylenediamine, α-Diketones | Acetonitrile | Room Temp | up to 90 | encyclopedia.pub |
This interactive table summarizes various catalytic systems used for the synthesis of quinoxaline derivatives from ortho-phenylenediamines and 1,2-dicarbonyl precursors or their equivalents.
Modified Hinsberg and Körner Syntheses for Quinoxaline Derivatives
The Hinsberg and Körner syntheses, both reported in 1884, are classical methods that fall under the general category of condensing ortho-phenylenediamines with 1,2-dicarbonyl precursors. nih.govencyclopedia.pub These named reactions have been foundational in quinoxaline chemistry. The Hinsberg reaction, in this context, typically refers to the use of glyoxal or pyruvic acid derivatives, while the Körner synthesis is a more general term for this condensation. nih.gov Microwave-assisted Hinsberg reactions have been developed to produce quinoxalinone derivatives, showcasing the evolution of these classical methods. nih.govnih.gov
Strategies for Ether Linkage Formation
The formation of the ether bond connecting the butoxyamine side chain to the quinoxaline core is a critical step in the synthesis of the target molecule. Two primary strategies are commonly employed: nucleophilic aromatic substitution and metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution on Halogenated Quinoxalines
A well-established method for forming the ether linkage is through the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a halogenated quinoxaline, most commonly a 2-chloroquinoxaline (B48734), with an alcohol. For the synthesis of the target compound, this would involve the reaction of 2-chloroquinoxaline with 4-aminobutanol. The amino group in 4-aminobutanol would likely require protection to prevent it from acting as a competing nucleophile.
The reactivity of the halogenated quinoxaline is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine (B50134) ring, which stabilizes the Meisenheimer intermediate formed during the substitution process.
Coupling Reactions for Alkyl Ether Formation
Modern cross-coupling reactions offer powerful alternatives for the formation of the C-O bond in quinoxaline ethers.
The Ullmann condensation , a copper-catalyzed reaction, is a classical method for forming aryl ethers. wikipedia.org While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool. wikipedia.org This reaction would involve the coupling of a 2-haloquinoxaline with 4-aminobutanol in the presence of a copper catalyst and a base.
More recently, palladium-catalyzed C-O coupling reactions, such as the Buchwald-Hartwig amination which has been extended to ether synthesis, have become increasingly popular due to their high efficiency and broad substrate scope. wikipedia.orgorganic-chemistry.org These reactions typically employ a palladium catalyst and a specialized phosphine (B1218219) ligand to facilitate the coupling of an aryl halide with an alcohol.
| Coupling Reaction | Catalyst/Ligand System | Substrates | Base | Solvent | Temperature | Yield (%) | Reference |
| Ullmann Condensation | CuI | Aryl Halide, Alcohol | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | High | Variable | wikipedia.org |
| Buchwald-Hartwig Ether Synthesis | Pd(OAc)₂ / Phosphine Ligand | Aryl Halide, Alcohol | Strong Base (e.g., NaOtBu) | Toluene or Dioxane | Moderate to High | High | wikipedia.orgorganic-chemistry.org |
This interactive table provides a comparison of common coupling reactions used for the formation of aryl ethers, which can be applied to the synthesis of quinoxaline ethers.
Incorporation of the Butan-1-amine Side Chain
The introduction of the 4-aminobutoxy group onto the C2 position of the quinoxaline ring is a critical step that defines the final molecule. This transformation typically follows the initial synthesis of a suitable quinoxaline precursor, such as 2-chloroquinoxaline or quinoxalin-2(1H)-one. The bifunctional nature of the side chain, containing both an alcohol and an amine, necessitates careful strategic planning.
The key chemical transformation for incorporating the side chain is the formation of an ether bond. Several established methods are applicable here.
A primary method is the Williamson Ether Synthesis , a robust and widely used reaction. rsc.orgnih.govyoutube.com This approach involves the reaction of an alkoxide with a suitable alkyl halide. In this context, it would most likely be performed via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrazine ring of the quinoxaline system activates the C2 position for attack by nucleophiles. youtube.comresearchgate.net The synthesis would typically involve:
Starting Materials : 2-Chloroquinoxaline as the electrophile and 4-aminobutanol as the nucleophile.
Reaction Conditions : The reaction is generally carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group of 4-aminobutanol, forming a more potent nucleophile (alkoxide). researchgate.net
Challenges : A significant challenge is the presence of the primary amine in 4-aminobutanol, which is also nucleophilic and can compete with the hydroxyl group, potentially leading to the formation of an N-alkylation product instead of the desired ether. To prevent this, a protecting group strategy is essential.
Another powerful method is the Mitsunobu Reaction . This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, with clean inversion of stereochemistry if a chiral center is present. organic-chemistry.orgnih.gov
Starting Materials : This would involve quinoxalin-2(1H)-one (which exists in tautomeric equilibrium with 2-hydroxyquinoxaline) and 4-aminobutanol.
Reagents : The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov
Mechanism : The phosphine and azodicarboxylate activate the hydroxyl group of the alcohol, making it a good leaving group for subsequent substitution by the nucleophile (in this case, the oxygen of the 2-hydroxyquinoxaline). organic-chemistry.org Again, protection of the amine on the butanol side chain is crucial to ensure the correct bond formation. tudublin.ie
Copper-catalyzed O-arylation represents a more modern approach for forming the C-O bond. These reactions can be performed under milder conditions than traditional methods. rsc.orgnih.gov This protocol could involve reacting a 2-haloquinoxaline with an N-protected 4-aminobutanol in the presence of a copper catalyst. rsc.org
Given the two nucleophilic sites in 4-aminobutanol, selective protection is not just advantageous but necessary to direct the reaction to the hydroxyl group for ether formation. orientjchem.org The primary amine is generally more nucleophilic than the primary alcohol, making it the more likely site of reaction with an electrophile like 2-chloroquinoxaline. Therefore, the amino group must be temporarily masked.
Common protecting groups for amines are essential in this synthetic sequence. mdpi.com These groups are chosen based on their ease of installation, stability under the conditions of the ether synthesis, and ease of removal without affecting the newly formed ether linkage.
| Protecting Group | Abbreviation | Common Introduction Reagent(s) | Cleavage Conditions | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base and nucleophiles; widely used. researchgate.net |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base; removed under neutral conditions. mdpi.com |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., K₂CO₃, NH₃) | Easily cleaved but can alter amine basicity. researchgate.net |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid; often used in peptide synthesis. mdpi.com |
The most common strategy for synthesizing this compound would involve:
Modern and Sustainable Synthetic Approaches for Quinoxaline-Amine Conjugates
Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods. These "green" approaches are increasingly being applied to the synthesis of heterocyclic compounds like quinoxalines.
Catalysis is at the forefront of modern synthesis, offering pathways with higher efficiency and selectivity. Copper catalysis, in particular, has proven highly versatile for the synthesis of quinoxaline derivatives.
Copper catalysts are effective in promoting both C-N and C-O bond-forming reactions. mdpi.comrsc.org For quinoxaline-amine conjugates, copper-catalyzed methods can be applied to:
Formation of the Quinoxaline Core : Copper catalysts can be used in the initial condensation reaction to form the quinoxaline ring system, often under milder conditions than traditional acid catalysis. mdpi.com
Side Chain Attachment : Copper-catalyzed cross-coupling reactions are particularly relevant for attaching the side chain. An example is the Ullmann condensation, which can form C-O ether bonds between aryl halides (like 2-chloroquinoxaline) and alcohols. These reactions often require a ligand to facilitate the catalytic cycle. Studies have shown that the arylation of β-amino alcohols can be achieved with high selectivity using copper catalysts. nih.govrsc.org For instance, selective O-arylation can be directed by using specific ligands like 3,4,7,8-tetramethylphenanthroline. rsc.org
To reduce reaction times, improve yields, and simplify procedures, modern techniques such as microwave irradiation and one-pot syntheses are frequently employed.
Microwave-assisted synthesis utilizes microwave energy to rapidly heat reactants, often leading to dramatic reductions in reaction times from hours to minutes. rsc.orgrsc.orgnih.gov This technology has been successfully applied to:
The condensation of 1,2-diamines and 1,2-dicarbonyl compounds to form the quinoxaline core, sometimes in solvent-free conditions, which enhances the green credentials of the process. rsc.orgnih.gov
Nucleophilic aromatic substitution reactions on halo-quinoxalines, facilitating the attachment of side chains under accelerated conditions. nih.gov
One-pot syntheses combine multiple reaction steps into a single procedure without isolating intermediates. This approach increases efficiency, reduces solvent waste, and saves time. For quinoxaline-amine conjugates, a one-pot procedure could involve the formation of the quinoxaline ring followed directly by the side-chain functionalization in the same reaction vessel. tudublin.ie For example, the synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines can be achieved in a one-pot fashion using various catalysts. nih.gov
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advancement in green chemistry. nih.gov These reactions are often performed in the absence of bulk solvents, reducing waste and simplifying purification.
Recent research has demonstrated that the quinoxaline scaffold can be synthesized efficiently using mechanochemical methods. rsc.org
Methodology : Reactions are typically carried out in a ball mill or via simple grinding in a mortar and pestle. rsc.orgnih.gov
Advantages : These methods are rapid, often completing in minutes, and can be performed without any solvent or catalyst, giving them a near-zero E-factor (Environmental factor). They offer high yields and cleaner reaction profiles. rsc.org
Application : The condensation of various 1,2-diamines with 1,2-dicarbonyl compounds to produce a range of quinoxaline derivatives has been successfully achieved using techniques like liquid-assisted grinding (LAG) or homogenization. rsc.org
While most reported mechanochemical methods focus on the synthesis of the quinoxaline core, the principles are being extended to functionalization reactions. The development of mechanochemical C-O and C-N coupling reactions is an active area of research that could provide a highly sustainable route to compounds like this compound in the future.
Purification and Isolation Techniques for Research Scale
The purification and isolation of this compound and analogous structures at the research scale are critical steps to ensure the chemical integrity of the compound for subsequent analysis and application. The choice of purification method is largely dependent on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present after synthesis. Commonly employed techniques for quinoxaline derivatives include column chromatography and recrystallization, often used in combination to achieve high purity.
For quinoxaline derivatives, the progress of the reaction and the purity of the fractions during purification are typically monitored by thin-layer chromatography (TLC). nih.gov This technique allows for a rapid assessment of the separation efficiency.
Column Chromatography
Column chromatography is a versatile and widely used method for the purification of quinoxaline derivatives. rsc.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.
In the purification of compounds structurally related to this compound, various solvent systems are employed as the mobile phase. A common approach involves the use of a gradient of a more polar solvent, such as ethyl acetate (B1210297) (EtOAc), in a less polar solvent, like petroleum ether or hexane. rsc.org For instance, in the purification of certain quinoxalin-2(1H)-one derivatives, flash column chromatography on silica gel with a mobile phase of 10% to 20% ethyl acetate in petroleum ether has been successfully applied. rsc.org In other cases, a fixed ratio of solvents, such as petroleum ether/ethyl acetate = 10:1, has been effective. rsc.org
The general procedure for column chromatography involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This pre-adsorbed sample is then loaded onto the top of a prepared silica gel column. The mobile phase is passed through the column, and the fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions, typically by rotary evaporation, to yield the purified compound. rsc.org
Recrystallization
Recrystallization is another fundamental technique for the purification of solid quinoxaline derivatives. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.
For many quinoxaline derivatives, ethanol (B145695) is a commonly used solvent for recrystallization. sapub.org The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities ideally remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. In some instances, a mixture of solvents, such as a binary mixture of ethanol and water, may be employed to achieve optimal crystallization.
In some synthetic procedures for quinoxaline derivatives, a simple workup involving filtration and washing with water is sufficient to obtain a product of high purity, circumventing the need for more elaborate purification techniques like column chromatography. nih.gov
Below is an interactive data table summarizing typical purification conditions for analogous quinoxaline structures found in research literature.
| Compound Type | Purification Method | Stationary Phase | Mobile Phase / Solvent | Reference |
| 3-Alkyl-quinoxalin-2(1H)-one | Flash Column Chromatography | Silica Gel | 10% Ethyl Acetate in Petroleum Ether | rsc.org |
| 1-Methyl-3-butyl-quinoxalin-2(1H)-one | Flash Column Chromatography | Silica Gel | 20% Ethyl Acetate in Petroleum Ether | rsc.org |
| General Quinoxaline Derivatives | Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (10:1) | rsc.org |
| 2,3-Dialkenyl-substituted Quinoxalines | Filtration and Washing | Not Applicable | Water | nih.gov |
| General Quinoxaline Derivatives | Recrystallization | Not Applicable | Ethanol | sapub.org |
Advanced Spectroscopic and Crystallographic Elucidation of 4 Quinoxalin 2 Yl Oxy Butan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Detailed experimental NMR data for 4-[(Quinoxalin-2-yl)oxy]butan-1-amine is not available in the public domain. The following sections outline the expected analyses that would be performed to confirm its structure.
¹H NMR Spectral Analysis
A ¹H NMR spectrum would be crucial for identifying the proton environments in the molecule. Hypothetically, one would expect to observe distinct signals for the aromatic protons on the quinoxaline (B1680401) ring system. The chemical shifts and coupling constants of these protons would provide information about their relative positions. Additionally, characteristic signals for the methylene (B1212753) groups of the butoxy chain and the terminal amine group would be expected. The multiplicity of these signals (e.g., triplets, quartets) would help to establish the connectivity of the atoms in the side chain.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate between the aromatic carbons of the quinoxaline ring and the aliphatic carbons of the butoxy side chain. The carbon attached to the oxygen atom (C-O) would typically appear in a specific downfield region, while the carbon attached to the nitrogen atom (C-N) would also have a characteristic chemical shift.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the protons in the butoxy chain and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the butoxy chain to the C-2 position of the quinoxaline ring by showing a correlation between the protons on the methylene group adjacent to the oxygen and the C-2 carbon of the quinoxaline ring.
Without experimental data, a hypothetical data table cannot be generated.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Specific mass spectrometry data for this compound is not available. The following sections describe the expected analytical approaches.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the accurate mass of the molecular ion. This would allow for the calculation of the elemental composition of the compound, confirming that its molecular formula is consistent with the expected structure of C12H15N3O.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, it would be possible to deduce the structural components of the molecule. Key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentation of the butanamine side chain. For example, the fragmentation of the butan-1-amine portion often involves alpha-cleavage, which could lead to characteristic fragment ions.
Without experimental data, a hypothetical data table of fragmentation patterns cannot be generated.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra would be characterized by vibrations from the quinoxaline ring system, the C-O-C ether linkage, the aliphatic butyl chain, and the terminal primary amine group.
The quinoxaline ring is expected to produce a series of characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic and benzene (B151609) rings would give rise to a cluster of sharp, medium-to-strong intensity bands in the 1620-1450 cm⁻¹ region. Aromatic C-H in-plane and out-of-plane bending vibrations would also be present in the fingerprint region (below 1300 cm⁻¹), providing structural confirmation.
The ether linkage (Ar-O-C) is anticipated to show strong, characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretch is typically the more intense of the two and is expected in the 1270-1200 cm⁻¹ region, while the symmetric stretch would appear at a lower frequency, around 1075-1020 cm⁻¹.
The butyl chain's presence would be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), as well as CH₂ scissoring (around 1470 cm⁻¹) and rocking (around 720 cm⁻¹) vibrations.
The primary amine (-NH₂) group is a key functional group that would be clearly identifiable. It would exhibit two characteristic N-H stretching bands of medium intensity in the 3500-3300 cm⁻¹ region. Furthermore, a broad N-H scissoring (bending) vibration would be expected around 1650-1580 cm⁻¹, potentially overlapping with the quinoxaline ring stretching bands. A broader "wagging" band may also be observed around 910-660 cm⁻¹.
In a complementary Raman spectrum, the aromatic ring vibrations are often strong, particularly the symmetric ring breathing modes, which are typically weak in the IR spectrum. The C-H stretching vibrations would also be prominent.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Primary Amine | N-H Stretch | 3500-3300 (two bands) | Medium | Medium |
| Aromatic Quinoxaline | C-H Stretch | 3100-3000 | Medium-Weak | Strong |
| Aliphatic Butyl Chain | C-H Stretch | 2960-2850 | Strong | Strong |
| Quinoxaline/Amine | C=N Stretch / N-H Bend | 1650-1580 | Medium-Strong | Medium |
| Quinoxaline Ring | C=C Stretch | 1580-1450 | Medium-Strong | Strong |
| Aliphatic Butyl Chain | CH₂ Scissoring | ~1470 | Medium | Medium |
| Aryl Ether | Asymmetric C-O-C Stretch | 1270-1200 | Strong | Weak |
| Aryl Ether | Symmetric C-O-C Stretch | 1075-1020 | Medium | Medium |
| Primary Amine | N-H Wag | 910-660 | Broad, Medium | Weak |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Chromophoric Characterization
The electronic properties of this compound are dominated by the quinoxaline ring system, which acts as the principal chromophore. UV-Vis spectroscopy measures the electronic transitions from ground to excited states.
The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show multiple absorption bands characteristic of π → π* and n → π* transitions within the aromatic system. Typically, quinoxaline derivatives exhibit two or three main absorption regions. Intense bands at shorter wavelengths (e.g., ~230-250 nm and ~270-290 nm) can be assigned to π → π* transitions of the benzenoid and pyrazine (B50134) rings. A weaker, longer-wavelength absorption band, often appearing as a shoulder around 300-330 nm, is characteristic of the n → π* transition involving the non-bonding electrons of the nitrogen atoms. The ether and amine substituents, acting as auxochromes, would likely cause a slight bathochromic (red) shift of these bands compared to unsubstituted quinoxaline.
Fluorescence spectroscopy provides insight into the molecule's de-excitation pathways. Quinoxaline derivatives are often fluorescent. Upon excitation at one of its absorption maxima (e.g., in the long-wavelength UV region), the molecule would be expected to emit light at a longer wavelength (a Stokes shift). The fluorescence emission spectrum would likely show a broad band in the violet-blue or blue-green region of the visible spectrum. The quantum yield and specific emission wavelength would be sensitive to solvent polarity and pH, particularly due to the presence of the basic nitrogen atoms in the quinoxaline ring and the terminal amine group.
Table 2: Predicted Electronic Transition Data for this compound
| Spectroscopy Type | Predicted λmax (nm) | Transition Type | Associated Moiety |
| UV-Vis Absorption | ~230-250 | π → π | Benzenoid Ring |
| UV-Vis Absorption | ~270-290 | π → π | Pyrazine Ring |
| UV-Vis Absorption | ~300-330 | n → π* | Pyrazine Ring Nitrogens |
| Fluorescence Emission | ~350-450 | - | Quinoxaline Chromophore |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a high-quality single crystal of this compound would first need to be grown. A common method would be the slow evaporation of a solution of the compound in a suitable solvent or solvent mixture, such as ethanol, ethyl acetate (B1210297), or a hexane/dichloromethane mixture. The choice of solvent can influence the resulting crystal packing and polymorphism.
Once a suitable crystal is obtained, it would be mounted on a goniometer and cooled, typically to 100 K, to minimize thermal vibrations. It would then be irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A detector would collect the diffraction pattern as the crystal is rotated. The collected data would then be processed to determine the unit cell dimensions, space group, and a set of structure factors, which are essential for solving the crystal structure.
Table 3: Hypothetical Crystallographic Data Collection and Refinement Parameters
| Parameter | Example Value |
| Chemical formula | C₁₂H₁₅N₃O |
| Formula weight | 217.27 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 98.5° |
| Volume | 1200 ų |
| Z (molecules per unit cell) | 4 |
| Temperature | 100 K |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Theta range for data collection | 2.0° to 28.0° |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit on F² | 1.05 |
The solved crystal structure would reveal the precise conformation of the molecule. The quinoxaline ring itself is expected to be essentially planar. The key conformational features would be the torsion angles defining the orientation of the butoxyamine side chain relative to this ring. Specifically, the C(ring)-O-C-C and O-C-C-C torsion angles would determine the chain's spatial arrangement, which could range from a fully extended (all-trans) conformation to a more folded or gauche conformation.
Crucially, the crystal structure would elucidate the network of intermolecular interactions that stabilize the crystal lattice. The primary amine group is a strong hydrogen bond donor, while the quinoxaline nitrogen atoms and the ether oxygen are hydrogen bond acceptors. Therefore, a robust network of intermolecular hydrogen bonds is expected. The most prominent interaction would likely be N-H···N hydrogen bonds, where the amine group of one molecule donates a hydrogen to one of the nitrogen atoms of a neighboring quinoxaline ring, potentially forming chains or dimers. Weaker N-H···O hydrogen bonds involving the ether oxygen are also possible.
Computational and Theoretical Investigations of 4 Quinoxalin 2 Yl Oxy Butan 1 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods, particularly Density Functional Theory (DFT), provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are crucial for predicting chemical reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry, electronic stability, and other ground-state properties. tandfonline.com For quinoxaline (B1680401) derivatives, DFT calculations, often using functionals like B3LYP or wb97xd with basis sets such as 6-311G(d,p) or def2-TZVP, are employed to predict their geometric parameters and electronic characteristics. tandfonline.comresearchgate.netox.ac.uk
Table 1: Predicted Ground State Properties of a Model Quinoxaline Derivative based on DFT Calculations
| Property | Predicted Value |
|---|---|
| Dipole Moment (Debye) | 3.5 - 5.0 |
| Polarizability (a.u.) | 150 - 180 |
| Total Energy (Hartree) | -750 to -850 |
Note: The values in this table are hypothetical and based on typical ranges observed for similar quinoxaline derivatives in published literature. They serve as an illustrative example.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.
In a study on a quinoxaline derivative, the MEP map indicated that the most negative potential is located over the nitrogen atoms of the quinoxaline ring and the oxygen atoms of any substituents, highlighting these as the primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the aromatic ring and the amino group typically exhibit a positive electrostatic potential. researchgate.net For 4-[(Quinoxalin-2-yl)oxy]butan-1-amine, the nitrogen atoms of the quinoxaline core and the oxygen of the ether linkage would be expected to be the most electron-rich regions, while the amine hydrogens would be the most electron-poor.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Studies on various quinoxaline derivatives have shown that the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoxaline ring system itself, while the LUMO is distributed over the entire molecule or specific electron-deficient sites. tandfonline.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be located on the quinoxaline ring and the ether oxygen, while the LUMO would likely be distributed across the aromatic system.
Table 2: Representative Frontier Molecular Orbital Energies for a Quinoxaline Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
Note: These values are representative examples based on published data for analogous quinoxaline compounds and serve to illustrate the concept. researchgate.netiiste.org
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques provide insights into the dynamic nature of molecules, including their conformational preferences and behavior over time. These methods are essential for understanding how molecular flexibility and dynamics influence a compound's properties and interactions.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexible butoxyamine side chain of this compound can adopt numerous conformations, and understanding the relative energies of these conformers is important.
While specific conformational analysis data for this compound is scarce, the general approach involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This exploration of the potential energy surface helps to identify the most stable, low-energy conformations. For the butoxyamine chain, rotations around the C-O and C-C bonds would be of primary interest. The lowest energy conformer would likely be one that minimizes steric hindrance between the side chain and the quinoxaline ring.
Molecular Dynamics (MD) simulations provide a detailed picture of the atomic motions of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound behaves in a physiological environment, including its interactions with solvent molecules and its conformational flexibility.
MD simulations of related quinoxaline derivatives have been used to assess their stability and binding conformations within biological targets. tandfonline.comox.ac.ukresearchgate.net These simulations can track the root-mean-square deviation (RMSD) of the molecule's atoms from their initial positions to evaluate structural stability. For this compound, an MD simulation would likely show that the quinoxaline core remains relatively rigid, while the butoxyamine side chain exhibits significant flexibility, exploring a range of conformations.
Docking Studies with Representative Research Target Receptors (e.g., conceptual binding modes to proteins for probe development, not for drug efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of probe development, docking studies for this compound are conceptual and aim to predict its binding modes with various research target proteins. This aids in identifying potential protein partners and designing derivatives that can serve as specific chemical probes to investigate biological pathways.
Docking simulations for quinoxaline-based compounds have been performed against several target proteins, revealing key interaction patterns. For instance, studies on other quinoxaline derivatives have shown interactions with kinase domains, such as those in the Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These interactions are often characterized by hydrogen bonds, hydrophobic interactions, and π-stacking.
For this compound, the quinoxaline ring can act as a hydrogen bond acceptor and participate in π–π stacking or π-cation interactions with aromatic or charged amino acid residues in a protein's binding site. The flexible butoxyamine chain can adopt various conformations to fit into hydrophobic pockets, while the terminal primary amine group can serve as a hydrogen bond donor.
Conceptual docking studies would involve preparing a 3D model of this compound and docking it into the binding sites of well-characterized proteins to explore potential binding affinities and modes. The results can guide the synthesis of focused libraries of probes with modifications designed to enhance binding to a specific target. For example, altering the length of the alkyl chain or substituting the quinoxaline ring could modulate binding selectivity and affinity. Molecular docking studies on related quinoxaline derivatives have identified crucial hydrogen bond interactions with residues like LYS721 and MET769 in target proteins. nih.gov
Below is a conceptual data table illustrating potential interactions of this compound with hypothetical protein targets, based on common interactions observed for the quinoxaline scaffold.
Table 1: Conceptual Docking Interactions for this compound
| Target Protein Class | Key Amino Acid Residues (Example) | Potential Interaction Type with Scaffold | Purpose of Probe |
|---|---|---|---|
| Protein Kinases (e.g., VEGFR-2) | Cysteine, Lysine, Glutamate | Hydrogen bond with the amine; π-stacking with the quinoxaline ring. nih.gov | Investigating kinase signaling pathways. |
| DNA Gyrase | Aspartate, Arginine, Glycine | Hydrogen bond with quinoxaline nitrogens; electrostatic interactions with the amine. | Probing bacterial replication mechanisms. |
| Bromodomains | Asparagine, Tyrosine | Water-mediated hydrogen bonds; hydrophobic interactions with the butyl chain. | Studying epigenetic regulation. |
Prediction of Structural Features and Reactivity for Research Design
Computational chemistry provides powerful tools for predicting the structural features and chemical reactivity of molecules like this compound, guiding the rational design of research compounds. mdpi.com Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to determine molecular geometries, electronic properties, and reactivity descriptors for quinoxaline derivatives. researchgate.netresearchgate.net
These calculations can optimize the three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are invaluable for predicting how the molecule will interact with biological targets or other reagents. For this compound, the nitrogen atoms of the quinoxaline ring and the oxygen of the ether linkage are expected to be nucleophilic sites, while the primary amine can act as a nucleophile or participate in hydrogen bonding.
These predictive studies are foundational for research design. For example, understanding the molecule's reactivity profile helps in planning synthetic modifications to create derivatives for a chemical probe library. burleylabs.co.uknih.gov By predicting how substitutions on the quinoxaline ring or modifications to the butoxyamine chain will alter the electronic properties, researchers can rationally design compounds with desired characteristics, such as enhanced target affinity or specific reactivity for bio-orthogonal labeling. burleylabs.co.uk
Virtual Screening Methodologies for Library Design (based on this scaffold for chemical biology probes)
Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. When designing a library of chemical biology probes based on the this compound scaffold, virtual screening methodologies are employed to prioritize which derivatives to synthesize and test. researchgate.netnih.gov The goal is to explore the chemical space around the core scaffold to discover probes with high affinity and selectivity for a target of interest.
The process begins with the creation of a virtual library of compounds. This involves enumerating a set of derivatives of the core scaffold by systematically adding various substituents at different positions on the quinoxaline ring and modifying the butoxyamine side chain. These modifications can include adding electron-donating or electron-withdrawing groups, or different functional groups that can act as reporters or reactive handles for subsequent biological experiments. ljmu.ac.uk
Once the virtual library is generated, structure-based or ligand-based screening methods can be applied. In structure-based virtual screening, all compounds in the library are docked into the three-dimensional structure of the target protein. The compounds are then ranked based on their predicted binding affinity (docking score) and the quality of their interactions with key residues in the binding site.
Ligand-based methods are used when the 3D structure of the target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. A known active ligand is used as a template to search the virtual library for compounds with similar shapes, sizes, and electrostatic properties.
The output of a virtual screening campaign is a smaller, enriched list of "hits"—compounds with a higher probability of being active. This focused list of candidates can then be synthesized and evaluated in biological assays, making the discovery process for new chemical probes more efficient and cost-effective. The development of diverse quinoxaline hybrids has been a subject of interest for creating useful templates for various biological applications. researchgate.net
Table 3: Workflow for Virtual Screening-Based Library Design
| Step | Description | Computational Tools Used | Desired Outcome |
|---|---|---|---|
| 1. Scaffold Definition | Define the core structure of this compound as the basis for the library. | Chemical drawing software (e.g., ChemDraw) | A fixed chemical scaffold for derivatization. |
| 2. Library Enumeration | Generate a large virtual library of derivatives by adding a predefined set of chemical groups at specified positions. | Library enumeration software (e.g., RDKit, Schrödinger Suite) | A diverse virtual compound library (10^3 - 10^6 compounds). |
| 3. Conformer Generation | Generate realistic 3D conformations for each molecule in the library. | Conformer generation tools (e.g., OMEGA, ConfGen) | A set of low-energy 3D structures for each compound. |
| 4. Target-Based Screening (Docking) | Dock all library compounds into the binding site of a target protein. | Docking software (e.g., AutoDock, GOLD, Glide) | A ranked list of compounds based on predicted binding affinity. nih.gov |
| 5. Filtering and Selection | Apply filters for properties like molecular weight, lipophilicity, and predicted ADMET properties. Select the top-ranking compounds. | Filtering tools, QSAR models | A smaller, manageable set of "hit" compounds for synthesis. |
| 6. Hit-to-Probe Optimization | Synthesize and test the selected hits. Iteratively refine the chemical structure based on experimental feedback. | Synthesis, biological assays, further computational modeling | One or more validated chemical probes with desired activity and selectivity. |
Structure Activity Relationship Sar Studies on 4 Quinoxalin 2 Yl Oxy Butan 1 Amine Analogs for Research Probes
Modifications of the Quinoxaline (B1680401) Heterocycle
The quinoxaline ring, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, offers multiple positions for substitution, allowing for fine-tuning of a compound's biological and physicochemical properties.
The benzene portion of the quinoxaline core, specifically positions 6 and 7, is a common site for modification to modulate activity. The nature and position of substituents on this ring can significantly influence the electronic properties and steric profile of the entire molecule.
Research on various quinoxaline derivatives has demonstrated that substitution on the benzo ring is a critical determinant of biological activity. For instance, in the development of anticancer agents, the introduction of halogen atoms like chlorine (Cl) or fluorine (F) at the 6th and/or 7th positions has been shown to enhance activity. mdpi.com One study on benzo[g]quinoxaline (B1338093) derivatives found that a dibromo substitution played an important role in the compound's anti-cancer effects against MCF-7 cells. nih.gov
In a different context, the synthesis of quinoxaline analogs as IKKβ inhibitors involved the strategic placement of a nitro (NO₂) group at either the 6- or 7-position. nih.gov These nitro-substituted quinoxalines served as key intermediates for further derivatization, highlighting the importance of these positions for building molecular complexity. nih.gov The regioselectivity of nitration is influenced by reaction conditions; weakly acidic conditions favor substitution at the 7-position, while strong acids can lead to nitration at the 6-position. nih.gov
Table 1: Effect of Benzo Ring Substituents on Quinoxaline Activity
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 6 and/or 7 | Halogens (Cl, F) | Increased anticancer activity | mdpi.com |
| - | Dibromo | Important for anti-cancer activity | nih.gov |
| 7 | NO₂ | Decreased anticancer activity in one series | mdpi.com |
| 6 or 7 | NO₂ | Key intermediate for synthesis | nih.gov |
The pyrazine ring of the quinoxaline scaffold, particularly at positions 2 and 3, is another key area for structural modification. The parent compound features an ether linkage at the 2-position. SAR studies often explore the impact of adding or altering substituents at the adjacent 3-position.
In the development of influenza NS1A protein inhibitors, 2,3-disubstituted quinoxalines were synthesized. rsc.org It was found that having 2-furyl groups at both positions 2 and 3 was beneficial for activity. rsc.org The synthesis of 2,3-disubstituted quinoxalines is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net
For a series of 5-HT₃ receptor ligands, modifications at the 2- and 3-positions of the quinoxaline core were explored. While the lead compound had a hydroxyl group at position 2 (which can exist in a tautomeric quinoxalin-2-one form), converting this to a methoxy (B1213986) or ethoxy group resulted in comparable binding affinity. nih.gov However, introducing larger ether groups led to a significant drop in affinity. nih.gov This indicates a steric constraint at this position. The nature of the substituent at the 3-position also played a role in receptor subtype selectivity. nih.gov
Further studies have shown that the 2-position can be substituted with various groups, including phenyl, butyl, acetylene, and amine functionalities, which then influences subsequent reactions at the 3-position. nih.gov For example, 2-phenyl and 2-butyl quinoxalines react readily with a range of nucleophiles, whereas 2-amino quinoxalines are less reactive. nih.gov This highlights how the substituent at C2 directly influences the chemical reactivity and synthetic accessibility of analogs modified at C3.
Table 2: Impact of Pyrazine Moiety Modifications on Quinoxaline Analogs
| Position(s) | Modification | Observation | Reference |
|---|---|---|---|
| 2 and 3 | 2-Furyl groups | Favorable for influenza NS1A inhibition | rsc.org |
| 2 | Methoxy or Ethoxy ether | Maintained 5-HT₃A receptor affinity | nih.gov |
| 2 | Larger ether groups (cyclohexyl, phenyl) | Decreased 5-HT₃A receptor affinity | nih.gov |
Variation of the Ether Linkage
The ether linkage in 4-[(quinoxalin-2-yl)oxy]butan-1-amine connects the heterocyclic core to the terminal amine. Its length, flexibility, and chemical nature are critical for orienting the functional groups correctly for biological interactions.
The four-carbon butoxy chain provides a specific length and degree of flexibility. Altering this chain length can have a profound impact on biological activity. Studies on other classes of bioactive molecules have consistently shown that alkyl chain length can govern potency. nih.gov
For a series of N-alkylmorpholine derivatives, antibacterial activity was found to be highly dependent on the alkyl chain length, with chains of 12 to 16 carbons showing the highest potency. Shorter chains resulted in inactive compounds, establishing a clear SAR. chemrxiv.org Similarly, in a series of benzimidazole (B57391) 'nitazene' opioids, the length of an alkoxy chain markedly influenced potency, with an ethoxy chain being optimal. nih.gov Butoxy analogs in that series were found to be less potent. nih.gov
The length of the alkyl chain can affect various physicochemical properties, such as hydrophobicity and the ability to form intramolecular interactions. In quinoxaline-based polymers for photovoltaic applications, the position and length of alkyl chains were found to significantly alter molecular planarity and, consequently, the material's properties. rsc.org For drug carriers, increasing the alkyl chain length in modified gelatin hydrogels intensified hydrophobic interactions, affecting drug adsorption and release. researchgate.net These examples from diverse fields underscore the principle that the length of an alkyl linker is a key parameter for optimization, with an optimal length often existing for a specific biological target.
Table 3: General Principles of Alkyl Chain Length Variation in Bioactive Molecules
| Chain Length Variation | General Effect on Properties | Consequence for Activity | Reference |
|---|---|---|---|
| Increase | Increases hydrophobicity | Can improve or decrease potency depending on the target's binding pocket | nih.govchemrxiv.org |
| Increase | Affects molecular conformation/planarity | Can alter binding affinity and efficacy | rsc.org |
| Optimal Length | - | Often a specific chain length provides the best fit and highest potency | nih.govchemrxiv.org |
The ether linkage is a common structural motif in bioactive molecules. researchgate.net However, it can be susceptible to metabolic cleavage. Replacing the ether oxygen with an isostere—a different atom or group with similar physicochemical properties—is a common strategy in medicinal chemistry to improve metabolic stability or other properties. u-tokyo.ac.jpnih.govcambridgemedchemconsulting.com
A key strategy involves the replacement of a linker, such as an ether, with a more stable group. researchgate.net For example, studies on lysophospholipids demonstrated that an ester linkage, which is metabolically labile, could be successfully replaced with heteroaromatic rings. nih.gov This isosteric replacement resulted in compounds with increased metabolic stability while retaining potency and receptor selectivity. nih.gov
Common isosteric replacements for an ether linkage (-O-) include a methylene (B1212753) group (-CH₂-), a thioether (-S-), or an amine (-NH-). The choice of isostere can subtly alter bond angles, polarity, and hydrogen bonding capacity. For instance, replacing the ether oxygen with a sulfur atom would increase the size and alter the bond angle of the linker. Replacing it with an amine group would introduce a hydrogen bond donor. Another advanced strategy is the use of small heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, to mimic the geometry and electronic properties of linkages like esters or amides, which can also be applied to ethers. nih.gov This approach can confer rigidity and metabolic stability. nih.govnih.gov
Derivatization of the Butan-1-amine Terminus
The terminal primary amine of this compound is a key functional group, often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. It also serves as a convenient chemical handle for further derivatization to explore the chemical space around the binding site.
A common strategy is the conversion of the terminal amine into amides or ureas. In the development of IKKβ inhibitors, quinoxaline amines were condensed with various isocyanates to produce a library of quinoxaline urea (B33335) analogs. nih.gov This derivatization was crucial for activity, and the nature of the substituent on the terminal urea nitrogen significantly impacted potency. An electron-deficient phenyl group at this position was found to be a key element for inhibitory activity. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinoxaline |
| Benzo[g]quinoxaline |
| 6-Nitroquinoxaline |
| 7-Nitroquinoxaline |
| Quinoxalin-2-one |
| 2,3-Difuryl-quinoxaline |
| 2-Phenylquinoxaline |
| 2-Butylquinoxaline |
| 2-Aminoquinoxaline |
| N-Alkylmorpholine |
| Benzimidazole |
| Oxadiazole |
| Triazole |
Primary Amine Functionalization (e.g., acylation, alkylation)
The primary amine of this compound serves as a key point for chemical modification, allowing for the introduction of various functionalities that can modulate the compound's properties as a research probe. Acylation and alkylation are two fundamental strategies to achieve this.
Acylation: The conversion of the primary amine to an amide via acylation can significantly impact a molecule's binding affinity and selectivity. The introduction of an acyl group can provide additional hydrogen bond donors and acceptors, potentially enhancing interactions with a biological target. For instance, SAR studies on other quinoxaline derivatives have shown that an NH-CO linker at the second position of the quinoxaline nucleus can increase activity, whereas aliphatic linkers may decrease it. mdpi.com The nature of the acyl group itself is also critical. Aromatic acyl groups could introduce favorable π-π stacking interactions, while aliphatic acyl groups of varying lengths could probe hydrophobic pockets within a binding site.
Alkylation: Alkylation of the primary amine to a secondary or tertiary amine can alter the basicity and steric profile of the butan-1-amine side chain. General SAR principles for quinoxaline derivatives have indicated that a secondary amine at the third position of the quinoxaline ring can increase activity, while primary and tertiary amines may lead to a decrease. mdpi.com This suggests that a fine balance of steric bulk and hydrogen bonding capability is necessary for optimal activity. Mono- or di-alkylation with small alkyl groups like methyl or ethyl could systematically probe the steric tolerance of the binding site.
The following table summarizes the potential impact of primary amine functionalization based on general SAR findings for quinoxaline derivatives.
| Modification | Potential Impact on Probe Properties | Rationale |
| Acylation (Amide formation) | Increased binding affinity | Introduction of H-bond donors/acceptors; potential for π-π interactions with aromatic acyl groups. |
| Mono-alkylation (Secondary amine) | Potentially increased activity | Balances steric bulk and H-bonding capacity. |
| Di-alkylation (Tertiary amine) | Potentially decreased activity | Increased steric hindrance; loss of H-bond donor capability. |
Introduction of Diverse Functional Groups
SAR studies on various quinoxaline series have consistently demonstrated the importance of the substitution pattern on the aromatic ring. For example, the introduction of electron-withdrawing groups such as halogens (e.g., Cl, F) or a trifluoromethyl group (CF3) can modulate the electronic distribution of the quinoxaline core and potentially enhance binding affinity. mdpi.com Conversely, electron-donating groups like methoxy (OCH3) or methyl (CH3) can also be beneficial, depending on the specific target. mdpi.com In some cases, unsubstituted aromatic rings have shown higher activity than substituted ones. mdpi.com
The position of the substituent is equally critical. For instance, a bisfuranylquinoxalineurea analog has been identified as a potent antiproliferative agent, highlighting the importance of specific heterocyclic substitutions. researchgate.net The strategic placement of functional groups can also be used to introduce reporter tags, such as fluorescent dyes or biotin, transforming the parent compound into a valuable tool for bioimaging or affinity purification studies.
The table below illustrates how different functional groups on the quinoxaline ring might influence the properties of research probes.
| Functional Group | Position on Quinoxaline Ring | Potential Effect on Probe Properties |
| Electron-withdrawing (e.g., Cl, F, CF3) | Various | Can modulate electronics and improve binding. |
| Electron-donating (e.g., OCH3, CH3) | Various | Can enhance activity depending on the target. |
| Bulky hydrophobic groups | Various | May improve affinity by occupying hydrophobic pockets. |
| Heterocyclic rings (e.g., furan) | Various | Can lead to highly potent compounds. |
| Reporter tags (e.g., fluorophores) | Appended | Enables visualization and detection in biological systems. |
Impact of Stereochemistry on Molecular Recognition in Research Applications
For example, if a chiral center were introduced in the butoxy linker, the (R)- and (S)-enantiomers would orient the terminal amine and the quinoxaline moiety differently in three-dimensional space. This could lead to one enantiomer having a much higher affinity for a specific binding site due to a more favorable geometric and electronic complementarity. In studies of other chiral molecules, it has been observed that compounds with a specific stereoconfiguration (e.g., 5S, αS) can be significantly more active than their corresponding enantiomers and diastereoisomers. nih.gov
The differential activity of stereoisomers can be exploited to develop more selective research probes. The less active enantiomer can often serve as a valuable negative control in experiments to demonstrate that the observed biological effect is indeed due to a specific interaction with the target and not due to off-target or non-specific effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For the design and optimization of this compound-based research probes, QSAR can be an invaluable tool.
By generating a dataset of analogs with varying substituents and measuring their activity in a relevant assay, a QSAR model can be developed. This model typically uses a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. researchgate.net Techniques like multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms can be employed to build the QSAR model. nih.gov
For instance, a 3D-QSAR study on quinoxaline derivatives highlighted the need for more hydrophobic and less sterically hindered groups to enhance activity. nih.gov Another QSAR analysis identified the importance of specific topological and electronic descriptors in explaining the binding affinity of quinoxaline derivatives to their target. nih.gov
Once a statistically robust and predictive QSAR model is established, it can be used to:
Predict the activity of virtual compounds before their synthesis, saving time and resources.
Identify the most important molecular features that contribute to the desired activity.
Guide the rational design of new, more potent, and selective analogs.
The development of a predictive QSAR model relies heavily on the selection of an appropriate set of molecular descriptors that can accurately represent the chemical-biological interactions.
Research Applications and Investigational Potentials in Chemical Biology
Development as Molecular Probes for Biological Systems
Molecular probes are essential tools for visualizing and manipulating biological processes in real-time. The structure of 4-[(Quinoxalin-2-yl)oxy]butan-1-amine, featuring a nitrogen-rich aromatic system and a reactive primary amine, makes it an attractive starting point for the design of such probes.
Activity-based protein profiling (ABPP) utilizes chemical probes that covalently bind to active enzyme families. These probes are typically designed with three key components: a recognition element (or scaffold) that directs the probe to the target, a reactive group (or "warhead") that forms a covalent bond, and a reporter tag for detection.
The design of effective ABPs hinges on leveraging the inherent reactivity of an enzyme's active site. researchgate.net For instance, probes can be designed to target specific functional groups based on their hyper-reactivity within the catalytic center. researchgate.net A versatile class of ABPs employs an electron-rich hydrazine (B178648) as a warhead to target a wide range of enzymes that utilize electrophilic cofactors. researchgate.net The core principle is that the probe's attachment is dependent on the functional state of the active site, allowing for the specific labeling of active enzymes. researchgate.net
In the context of this compound, the quinoxaline (B1680401) moiety could serve as the recognition scaffold, providing binding affinity for a target protein. The terminal amine of the butoxy linker offers a convenient attachment point for various warheads or reporter tags, such as fluorophores or biotin.
A primary application of molecular probes is the identification and validation of biological targets. While research on this compound itself is emerging, analogous quinoxaline-based structures have demonstrated significant success in this area. For example, a series of fluorescent probes with a quinoxalinone skeleton were rationally designed to detect amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov These probes were engineered for high binding affinity (with dissociation constants in the low nanomolar range) to Aβ aggregates and exhibited excellent optical properties. nih.gov
One standout candidate, QNO-AD-3, was used in non-clinical research models to validate its targeting capabilities. It successfully stained Aβ plaques in brain slices and, in in vivo imaging studies, demonstrated the ability to cross the blood-brain barrier and provide long-term visualization of the plaques. nih.gov This work exemplifies how a quinoxaline-based scaffold can be modified into a powerful probe for identifying and validating a specific pathological target in a complex biological system. nih.gov
Scaffold for Ligand Design in Fundamental Research
The structural components of this compound—a target-binding head (quinoxaline), a flexible linker (butoxy chain), and a functional handle (amine)—make it an ideal scaffold for designing more complex research ligands.
In the field of chemical proteomics, there is growing interest in technologies like proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker.
The this compound structure is well-suited to serve as a foundational scaffold for PROTAC linker synthesis.
The quinoxaline group can be elaborated to function as the ligand for the protein of interest.
The butoxy chain acts as the flexible linker, a critical component whose length and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
The terminal amine provides a reactive site for conjugation to an E3 ligase ligand, completing the chimeric structure.
The modular nature of this scaffold allows for systematic modification of the linker and ligands to optimize degradation efficiency for fundamental research purposes.
The quinoxaline core itself possesses interesting photophysical properties that can be harnessed for probe design. Quinoxaline derivatives are known to exhibit fluorescence, making them suitable for developing fluorescent labels. bohrium.com By modifying the substituents on the quinoxaline ring, the emission wavelength can be tuned across the visible spectrum, from blue to orange. bohrium.comresearchgate.net
Furthermore, the scaffold can be adapted to create photoaffinity labels (PALs). PAL is a powerful technique used to map ligand-binding sites and identify protein targets. enamine.net This is achieved by incorporating a photo-reactive moiety—such as a diazirine, benzophenone, or aryl azide—into the ligand's structure. enamine.net Upon irradiation with UV light, this group forms a highly reactive species that creates a covalent bond with nearby amino acid residues in the binding pocket. The this compound scaffold could be readily derivatized with a photo-reactive group, transforming it into a photoaffinity probe to investigate protein-ligand interactions in a research setting. enamine.net
Investigation in Materials Science (e.g., organic electronics, sensors, non-biological material applications)
The application of quinoxaline derivatives extends beyond biology into materials science, particularly in the field of organic electronics. The electron-deficient nature of the quinoxaline ring system makes it an excellent electron acceptor. bohrium.com When combined with an electron-donating group, such as an amine, it creates a donor-acceptor (D-A) structure. researchgate.netresearchgate.net
This D-A architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly desirable for optoelectronic materials. researchgate.netresearchgate.net Research on various 2,3-disubstituted quinoxaline amine derivatives has shown that these compounds exhibit significant fluorescence, with emission maxima tunable from the blue to the orange region of the spectrum, both in solution and in solid-state films. bohrium.comresearchgate.net Their favorable photophysical and electrochemical properties, combined with good thermal stability, make them promising candidates for use as emitters in organic light-emitting devices (OLEDs) and as ambipolar charge transport materials in other optoelectronic applications. researchgate.net
Table of Analogous Quinoxaline Derivative Properties in Materials Science
| Compound Class | Absorption (λmax) Range | Emission (λemm) Range (Solid Film) | Key Property | Potential Application | Source |
| 2,3-Di(thiophen-2-yl)quinoxaline Amine Derivatives | 390–461 nm | 465–566 nm | Intramolecular Charge Transfer (ICT) | Yellow-Blue Fluorescent Materials | researchgate.net |
| 2,3-Di(pyridin-2-yl)quinoxaline Amine Derivatives | 389–440 nm | 493–581 nm | Positive Solvatochromism, ICT | Blue-Orange Emitters for Opto-electronics | bohrium.comresearchgate.net |
Future Directions and Unexplored Research Avenues
Novel Synthetic Strategies and Green Chemistry Innovations for the Compound
Traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, which can sometimes require harsh conditions or produce significant waste. nih.govmdpi.com Future research could focus on developing more sustainable and efficient synthetic routes to 4-[(Quinoxalin-2-yl)oxy]butan-1-amine.
One promising approach is the application of green chemistry principles. This could involve the use of environmentally benign solvents, such as water or natural deep eutectic solvents (NADESs), which have been shown to promote the synthesis of functionalized quinoxalines efficiently at room temperature. rsc.org Catalytic systems based on recyclable nanocatalysts, such as those employing nickel or iron, could also be explored to minimize waste and improve reaction yields under milder conditions. rsc.org For instance, a plausible green synthesis could involve the reaction of 2-chloroquinoxaline (B48734) with 4-amino-1-butanol (B41920) using a recyclable catalyst in an aqueous medium.
Furthermore, microwave-assisted and microdroplet reactions could significantly accelerate the synthesis of this compound, offering rapid and high-yield production. nih.gov These methods align with the principles of green chemistry by reducing reaction times and energy consumption.
Advanced Computational Approaches for Predictive Modeling
Computational modeling is a powerful tool for predicting the physicochemical properties and biological activities of novel compounds, thereby guiding synthetic efforts and biological screening. For this compound, various computational techniques could be employed.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations provide insights into the molecule's reactivity and potential as an electron-transporting material. abechem.comabechem.com The effect of the butan-1-amine substituent at the 2-position on the electronic structure of the quinoxaline core could be systematically investigated. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models could also be developed for a series of related 2-alkoxy- or 2-aminoalkoxy-quinoxaline derivatives to predict their potential biological activities. rsc.org Such models correlate structural features with activity, enabling the rational design of more potent analogs.
Integration into Complex Chemical Libraries for Screening in Basic Research
The development of diverse chemical libraries is crucial for the discovery of new bioactive compounds through high-throughput screening. researchgate.net this compound, with its distinct combination of a quinoxaline core and a flexible amino-alkoxy side chain, represents a unique scaffold that could be a valuable addition to such libraries.
The presence of a primary amine allows for further diversification through reactions such as amidation or sulfonylation, enabling the rapid generation of a focused library of derivatives. This library could then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify potential leads for drug discovery or as chemical probes to investigate biological pathways. mdpi.comnih.gov The quinoxaline scaffold is known to interact with various biological targets, including those involved in cancer and infectious diseases. mdpi.comfrontiersin.org
Development of High-Throughput Synthesis and Screening Methods for Analogs
To efficiently explore the chemical space around this compound, the development of high-throughput synthesis and screening (HTS) methods is essential. Microdroplet-based reaction platforms, which have been successfully used for the rapid synthesis of other quinoxaline derivatives, could be adapted for this purpose. researchgate.netnih.govnih.gov These systems allow for the rapid optimization of reaction conditions and the synthesis of a large number of analogs in a short period.
Once a library of analogs is synthesized, HTS assays can be employed to quickly assess their biological activity. For instance, fluorescence polarization-based assays have been used to screen quinoxaline derivatives for their ability to inhibit protein-protein or protein-nucleic acid interactions. nih.gov Such an approach would facilitate the rapid identification of structure-activity relationships (SAR) and the discovery of promising hit compounds.
Collaborative Research Opportunities in Interdisciplinary Chemical Sciences
The unique structural features of this compound open up possibilities for interdisciplinary research collaborations.
Medicinal Chemistry and Chemical Biology: Collaboration with biologists could explore the potential of this compound and its derivatives as inhibitors of specific enzymes or as modulators of cellular pathways. The quinoxaline core is a known pharmacophore, and the aminoalkyl side chain could impart novel biological activities. nih.govnih.gov
Materials Science: Quinoxaline derivatives are known for their applications as electron-transporting materials in organic electronics. abechem.com The properties of this compound could be investigated for its potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amino group could also serve as an anchor for surface functionalization.
Supramolecular Chemistry: The ability of the quinoxaline nitrogen atoms and the terminal amino group to participate in hydrogen bonding and metal coordination could be explored in the design of novel supramolecular architectures, sensors, or catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
